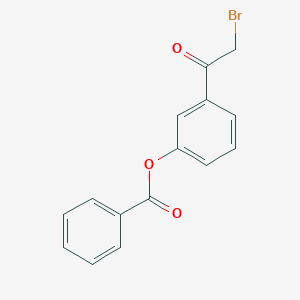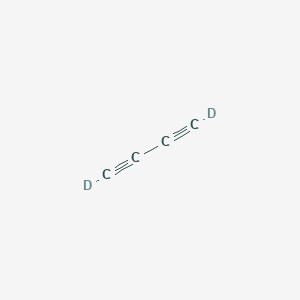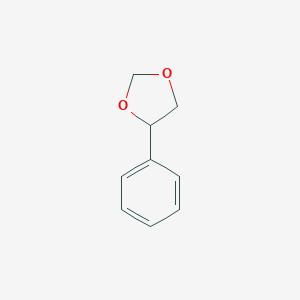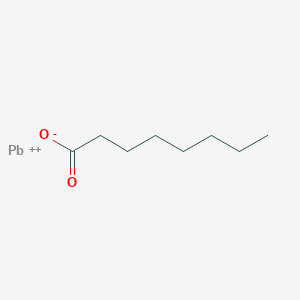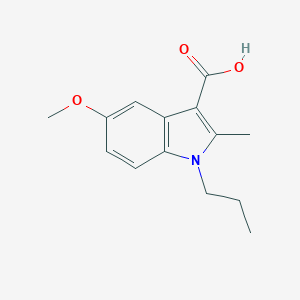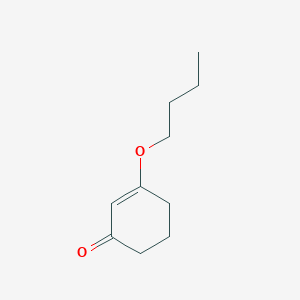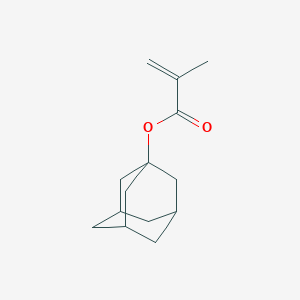
1-金刚烷基甲基丙烯酸酯
描述
1-Adamantyl methacrylate is a chemical compound that belongs to the class of methacrylate esters. It is characterized by the presence of an adamantyl group, which is a bulky, tricyclic hydrocarbon structure, attached to the methacrylate moiety. This compound is known for its unique properties, such as high thermal stability, low dielectric constant, and excellent transparency to ultraviolet light .
科学研究应用
1-Adamantyl methacrylate has a wide range of scientific research applications:
作用机制
Target of Action
1-Adamantyl methacrylate (AdMA) is primarily used in the production of polymers . Its primary targets are the monomers in a polymerization reaction, where it acts as a comonomer .
Mode of Action
AdMA interacts with its targets through a process known as atom transfer radical polymerization (ATRP) . In this process, AdMA is polymerized using a variety of agents, including methyl α-bromoisobutyrate (MBiB), copper(I) bromide (CuBr), copper(II) bromide (CuBr2), and 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) . This results in the production of well-defined poly(1-adamantyl methacrylate) (PAdMA) .
Biochemical Pathways
The polymerization of AdMA affects the biochemical pathways involved in the synthesis of polymers. The ATRP method allows for the simultaneous control of the molecular weight and tacticity of PAdMA . Furthermore, block copolymerization of AdMA and methyl methacrylate (MMA) can be achieved .
Result of Action
The polymerization of AdMA results in the formation of PAdMA, a polymer with improved thermal properties .
Action Environment
The action of AdMA is influenced by the environment in which the polymerization reaction takes place. For instance, the ATRP method was carried out in toluene at 60°C . The environment can affect the efficiency of the polymerization process and the properties of the resulting polymer.
准备方法
1-Adamantyl methacrylate can be synthesized through various methods. One common synthetic route involves the esterification of 1-adamantanol with methacrylic acid in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under azeotropic conditions using a solvent like methylcyclohexane to remove water formed during the reaction . The reaction conditions include stirring the mixture at a temperature of 100 to 115°C for several hours. After the reaction, the product is purified through washing and distillation processes .
In industrial production, the atom transfer radical polymerization (ATRP) method is often employed. This method involves the polymerization of 1-adamantyl methacrylate using initiators like methyl α-bromoisobutyrate, copper(I) bromide, and copper(II) bromide in the presence of ligands such as 1,1,4,7,10,10-hexamethyltriethylenetetramine . The reaction is carried out in solvents like toluene at controlled temperatures to achieve well-defined polymer structures .
化学反应分析
1-Adamantyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.
Polymerization: This compound can be polymerized through radical polymerization methods, such as ATRP, to form poly(1-adamantyl methacrylate).
Oxidation: 1-Adamantyl methacrylate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The adamantyl group in 1-adamantyl methacrylate can participate in substitution reactions, where functional groups are introduced into the adamantyl moiety.
Common reagents used in these reactions include initiators like methyl α-bromoisobutyrate, oxidizing agents like potassium permanganate, and catalysts like sulfuric acid . The major products formed from these reactions include poly(1-adamantyl methacrylate) and various oxidized derivatives.
相似化合物的比较
1-Adamantyl methacrylate can be compared with other methacrylate esters, such as isobornyl methacrylate and tert-butyl methacrylate.
Isobornyl Methacrylate: Similar to 1-adamantyl methacrylate, isobornyl methacrylate has a bulky ester group that provides high thermal stability and low dielectric constant.
Tert-Butyl Methacrylate: This compound also provides good thermal stability and mechanical properties.
Other similar compounds include bornyl methacrylate and various adamantane derivatives, each offering unique properties based on their specific molecular structures .
属性
IUPAC Name |
1-adamantyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVABYGYVXBZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28854-38-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30449680 | |
| Record name | 1-Adamantyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16887-36-8, 66786-62-7 | |
| Record name | 1-Adamantyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Adamantyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What makes 1-adamantyl methacrylate unique in terms of polymerization kinetics compared to other alkyl methacrylates?
A1: The introduction of the bulky adamantyl group in AdMA significantly affects its polymerization kinetics. Studies have shown that AdMA exhibits a higher polymerization rate and yields polymers with higher molecular weights compared to other alkyl methacrylates []. This is attributed to a decrease in the termination rate during polymerization, leading to a higher concentration of propagating polymer radicals [].
Q2: How does the incorporation of 1-adamantyl methacrylate influence the thermal properties of polymers?
A2: Polymers containing adamantyl esters, including poly(1-adamantyl methacrylate), exhibit remarkably high glass transition temperatures (Tg) [, ]. This enhanced thermal stability is attributed to the bulky and rigid nature of the adamantyl group, which restricts chain mobility within the polymer matrix [].
Q3: Can 1-adamantyl methacrylate be used to synthesize copolymers with tailored properties?
A3: Yes, AdMA is an excellent comonomer for creating copolymers with controlled properties. For example, researchers have successfully synthesized copolymers of AdMA with styrene. These copolymers demonstrate a tunable refractive index and exhibit high transparency, making them promising materials for optical applications []. The copolymerization parameters of AdMA with Disperse Red methacrylate indicate an almost statistical incorporation of both monomers into the polymer chain, allowing for fine-tuning of material properties [].
Q4: What are the advantages of using 1-adamantyl methacrylate in the development of photoresist materials?
A4: The bulky and rigid structure of AdMA contributes to desirable properties in photoresist applications. Copolymers containing AdMA and other photoresist monomers like α-γ-butyrolactone methacrylate and 3-hydroxy-1-adamantyl methacrylate have been investigated for their use in 193 nm photoresists [, , ]. These copolymers often exhibit low absorbance at 193 nm, a crucial characteristic for efficient photoresist performance []. Additionally, the incorporation of AdMA can improve the etch resistance of the resulting photoresist materials.
Q5: Can the morphology of nanoparticles be controlled using 1-adamantyl methacrylate in polymerization-induced self-assembly (PISA)?
A6: Research indicates that AdMA plays a significant role in dictating nanoparticle morphology during RAFT emulsion polymerization-induced self-assembly []. The low water solubility and high Tg of poly(1-adamantyl methacrylate) contribute to the formation of specific morphologies. For instance, depending on the balance between monomer solubility, Tg, and hydrophobic core volume, various shapes like spheres, worms, and vesicles can be achieved [].
Q6: What polymerization techniques have been successfully employed for the polymerization of 1-adamantyl methacrylate?
A6: Various polymerization techniques have proven effective for AdMA polymerization. These include:
- Free radical polymerization: This technique is widely used for AdMA polymerization [, , ].
- Anionic polymerization: This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions [].
- Atom transfer radical polymerization (ATRP): ATRP enables precise control over molecular weight and allows for the synthesis of block copolymers [].
- Nitroxide-mediated polymerization (NMP): NMP is particularly useful for synthesizing narrow molecular weight distribution polymers for applications like ArF photoresists [, ].
- Reversible addition–fragmentation chain-transfer (RAFT) polymerization: RAFT polymerization offers excellent control over molecular weight and allows for the synthesis of various polymer architectures, including branched polymers for photoresist applications [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
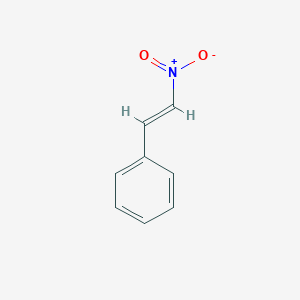
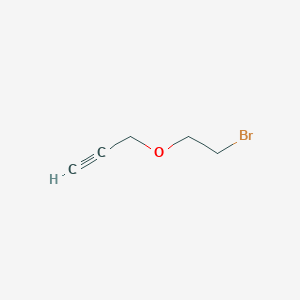

![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
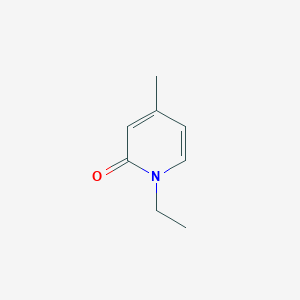
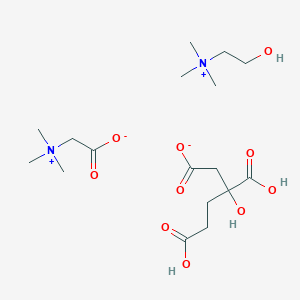
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
